4-ethoxycarbonylbenzenediazonium;sulfate
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Overview
Description
4-Ethoxycarbonylbenzenediazonium sulfate is an organic compound with the molecular formula C18H18N4O8S. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N2+). These compounds are known for their reactivity and are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxycarbonylbenzenediazonium sulfate typically involves the diazotization of 4-ethoxycarbonylbenzenamine. The process begins with the reaction of 4-ethoxycarbonylbenzenamine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods
In an industrial setting, the production of 4-ethoxycarbonylbenzenediazonium sulfate follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The diazonium salt is often isolated as a sulfate salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonylbenzenediazonium sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines are used under basic conditions.
Reduction Reactions: Reducing agents such as hypophosphorous acid or stannous chloride are employed.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Aromatic Amines: Formed through reduction reactions.
Scientific Research Applications
4-Ethoxycarbonylbenzenediazonium sulfate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxycarbonylbenzenediazonium sulfate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by other nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
4-Ethoxycarbonylbenzenediazonium sulfate can be compared with other diazonium salts such as:
Benzenediazonium chloride: Similar in reactivity but lacks the ethoxycarbonyl group, making it less versatile in certain applications.
4-Methoxybenzenediazonium sulfate: Contains a methoxy group instead of an ethoxycarbonyl group, leading to different reactivity and applications.
The uniqueness of 4-ethoxycarbonylbenzenediazonium sulfate lies in its ethoxycarbonyl group, which enhances its reactivity and allows for the synthesis of a wider range of compounds .
Properties
CAS No. |
63468-98-4 |
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Molecular Formula |
C18H18N4O8S |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
4-ethoxycarbonylbenzenediazonium;sulfate |
InChI |
InChI=1S/2C9H9N2O2.H2O4S/c2*1-2-13-9(12)7-3-5-8(11-10)6-4-7;1-5(2,3)4/h2*3-6H,2H2,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
LSBDKNBWPTVSIS-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+]#N.CCOC(=O)C1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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